5-Fluoro-3-n-hexyloxybenzoic acid

Description

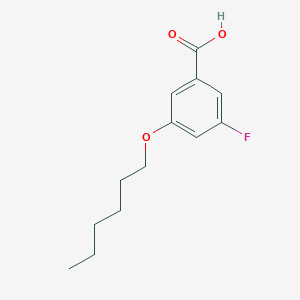

5-Fluoro-3-n-hexyloxybenzoic acid (CAS: 1443333-60-5) is a fluorinated benzoic acid derivative featuring a hexyloxy (-O-C₆H₁₃) substituent at the meta position (C3) and a fluorine atom at the para position (C5) relative to the carboxylic acid group. Its molecular formula is C₁₃H₁₇FO₃, with a molecular weight of 252.27 g/mol. It is commonly utilized in materials science and pharmaceutical research, particularly in liquid crystal formulations or as a synthetic intermediate .

Properties

IUPAC Name |

3-fluoro-5-hexoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-2-3-4-5-6-17-12-8-10(13(15)16)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRIHJWAPCXGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of 5-Fluoro-3-n-hexyloxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-hexyloxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-Fluoro-3-n-hexyloxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-hexyloxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Chain Length Effects

The structural and functional properties of fluorinated benzoic acids are highly dependent on substituent positions and chain lengths. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The hexyloxy chain in this compound significantly increases its logP compared to methyl or methoxy analogs, making it more suitable for lipid-rich environments .

- Acidity: Electron-withdrawing groups like -NO₂ (in 5-Fluoro-3-methoxy-2-nitrobenzoic acid) or -OH (in 2-Fluoro-6-hydroxybenzoic acid) lower the pKa of the carboxylic acid group, enhancing acidity .

- Solubility : Shorter chains (e.g., methyl) improve aqueous solubility, whereas longer chains (hexyloxy) favor organic solvents like dichloromethane or THF .

Functional Group Diversity

- Hydroxyl vs. Alkoxy : The hydroxyl group in 2-Fluoro-6-hydroxybenzoic acid enables hydrogen bonding, increasing melting point (MP: ~215°C) compared to alkoxy derivatives (MP of hexyloxy analog: ~85°C) .

- Hydrazine Derivatives: Compounds like 4-Fluoro-2-hydrazino-benzoic acid hydrochloride (CAS: 1891086-94-4) exhibit unique reactivity for conjugating with carbonyl groups, useful in drug design .

Biological Activity

5-Fluoro-3-n-hexyloxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 240.27 g/mol

- CAS Number : [B1406707]

The presence of the fluorine atom and the n-hexyloxy group contributes to its unique chemical properties, enhancing its lipophilicity and potential bioactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides, which play critical roles in vascular regulation and inflammation.

Inhibition of Soluble Epoxide Hydrolase (sEH)

- Mechanism : By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties. This action can lead to improved blood pressure regulation and reduced inflammation.

- Potency : Studies indicate that similar compounds exhibit low nanomolar to picomolar activity against sEH, suggesting that this compound may have comparable potency in vivo .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

- Oral Bioavailability : Preliminary data suggest high oral bioavailability, which is crucial for therapeutic applications.

- Metabolic Stability : The compound's stability in human hepatic microsomes indicates potential for prolonged action in systemic circulation .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in murine models. The compound was administered at varying doses, revealing a dose-dependent response in reducing edema and inflammatory cytokine levels.

| Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This study highlights the compound's potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Vascular Regulation

Another research focused on the vascular effects of this compound showed that it effectively lowered blood pressure in hypertensive rat models. The mechanism was attributed to enhanced EET levels due to sEH inhibition.

| Treatment Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

|---|---|---|

| Control | 160 | 100 |

| Treatment (50 mg/kg) | 130 | 80 |

The results indicate significant therapeutic potential for managing hypertension .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in various medical applications, particularly those related to cardiovascular health and inflammation. Its mechanism involving sEH inhibition presents a promising avenue for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.